

# A Technical Guide to the Chemical Properties of (S)-Formetorex

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(S)-Formetorex, also known as (S)-N-formylamphetamine, is a chemical compound of significant interest within the fields of pharmacology, toxicology, and forensic chemistry. Structurally, it is the N-formylated derivative of (S)-amphetamine. While its anorectic properties have been noted, it has not been commercially marketed as a pharmaceutical agent[1]. Its primary relevance lies in its role as a key intermediate in the synthesis of amphetamine and its analogues, particularly via the Leuckart reaction[1][2]. Understanding the chemical properties of (S)-Formetorex is crucial for its identification, synthesis, and for comprehending its metabolic fate and potential physiological effects.

This technical guide provides an in-depth overview of the core chemical properties of (S)-Formetorex, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways.

# Data Presentation: Chemical and Physical Properties

The following table summarizes the known quantitative chemical and physical properties of (S)-Formetorex. It is important to note that while some data is available, experimentally determined



values for several properties are not readily found in the literature. In such cases, estimated values or data for the racemic mixture are provided with appropriate notation.

Property	Value	Source
IUPAC Name	N-[(2S)-1-phenylpropan-2- yl]formamide	[3][4]
Molecular Formula	C10H13NO	[3][4]
Molecular Weight	163.22 g/mol	[3][4]
CAS Number	15547-39-4	[3][4]
Melting Point	Not available	
Boiling Point	Not available	_
Solubility	24.4 μg/mL (at pH 7.4)	[2]
рКа	Not available	
LogP (estimated)	1.5 - 1.9	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	2	[3]

# **Experimental Protocols**

Detailed methodologies for the determination of key chemical properties of (S)-Formetorex are outlined below. These represent general procedures that are widely applicable to organic compounds.

# **Determination of Melting Point**

The melting point of a solid compound is a key indicator of its purity.

#### Apparatus:

Melting point apparatus (e.g., Mel-Temp or Thiele tube)



- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer

#### Procedure:

- A small sample of (S)-Formetorex is finely ground using a mortar and pestle.
- The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the solid into the tube, typically to a height of 2-3 mm.
- The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
- The thermometer and capillary tube assembly are placed in the heating block of the melting point apparatus or immersed in an oil bath (Thiele tube).
- The sample is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.
- The temperature at which the first liquid appears is recorded as the beginning of the melting range.
- The temperature at which the last solid crystal melts is recorded as the end of the melting range.
- For a pure compound, the melting range should be narrow (0.5-2°C).

### **Determination of Boiling Point**

The boiling point is a characteristic physical property of a liquid.

#### Apparatus:

Small test tube or fusion tube



- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., aluminum block or Thiele tube with oil bath)
- Clamps and stand

#### Procedure:

- A small amount of liquid (S)-Formetorex is placed in a small test tube.
- A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.
- The test tube is attached to a thermometer, with the bulb of the thermometer level with the liquid.
- The assembly is heated gently.
- As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is stopped, and the liquid is allowed to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube[5].

# **Determination of Solubility**

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.

#### Apparatus:

- Analytical balance
- · Vials with caps
- Volumetric flasks and pipettes



- Shaker or vortex mixer
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure (Shake-Flask Method):

- An excess amount of solid (S)-Formetorex is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a vial.
- The vial is tightly sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, the solution is centrifuged to separate the undissolved solid.
- A known volume of the supernatant is carefully removed, diluted, and analyzed using a suitable analytical method to determine the concentration of the dissolved (S)-Formetorex.
- The solubility is expressed in units such as mg/mL or μg/mL.

# **Determination of Partition Coefficient (LogP)**

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an immiscible pair of solvents, typically octan-1-ol and water.

#### Apparatus:

- Separatory funnel
- Shaker
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
- Octan-1-ol and water (or buffer)

Procedure (Shake-Flask Method):



- A known amount of (S)-Formetorex is dissolved in a known volume of either water or octan-1-ol.
- The solution is placed in a separatory funnel, and a known volume of the other solvent is added.
- The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
- The mixture is then allowed to stand until the two phases have completely separated.
- A sample is taken from each phase, and the concentration of (S)-Formetorex in each layer is determined using an appropriate analytical technique.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.
- LogP is the base-10 logarithm of the partition coefficient.

# **Determination of pKa**

The pKa is a measure of the acidity or basicity of a compound.

Apparatus:

- pH meter
- Burette
- Beaker
- Stir plate and stir bar
- Standardized solutions of acid and base

Procedure (Potentiometric Titration):

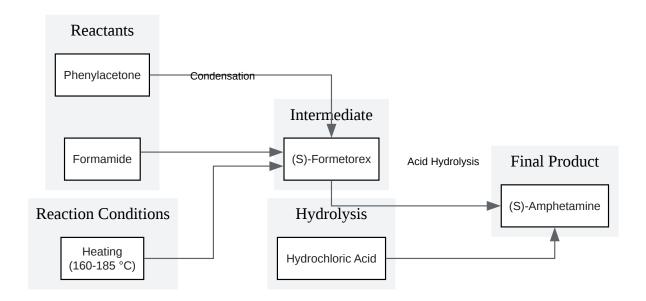
• A known amount of (S)-Formetorex is dissolved in a known volume of water or a suitable cosolvent.



- The solution is placed in a beaker with a stir bar, and a calibrated pH electrode is immersed in the solution.
- The solution is titrated with a standardized solution of a strong acid or base, added in small increments from a burette.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the titration curve, typically being the pH at the half-equivalence point.

# Mandatory Visualizations Experimental Workflow: Leuckart Synthesis of (S)Formetorex

The Leuckart reaction is a common method for the synthesis of amines by the reductive amination of ketones or aldehydes. In the context of (S)-Formetorex, it is a key step in the synthesis of (S)-amphetamine.



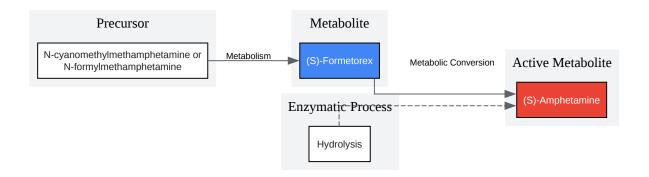


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Caption: Leuckart reaction workflow for the synthesis of (S)-Amphetamine via (S)-Formetorex.

# Signaling Pathway: Metabolic Conversion of (S)-Formetorex

(S)-Formetorex is known to be a metabolite of certain compounds and is itself metabolized in the body, primarily through hydrolysis to form (S)-amphetamine. This conversion is a critical aspect of its pharmacology and toxicology.



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Caption: Metabolic pathway showing the formation and subsequent conversion of (S)-Formetorex.

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- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties of (S)-Formetorex]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15181058#chemical-properties-of-s-formetorex]

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